Indisetron

概要

説明

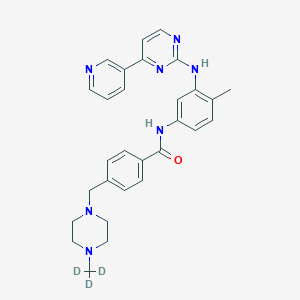

インジセトロンは、主に化学療法による悪心・嘔吐の予防に使用される化合物です。2004年に日本の医薬品医療機器総合機構(PMDA)によって承認されました。 インジセトロンは、セロトニン5-HT3および5-HT4受容体の二重拮抗薬として機能します .

作用機序

インジセトロンは、セロトニン受容体、特に5-HT3および5-HT4受容体を拮抗することによってその効果を発揮します。これらの受容体をブロックすることにより、インジセトロンは悪心・嘔吐を引き起こすセロトニンの結合を防ぎます。 このメカニズムには、中枢神経系および胃腸管におけるセロトニン誘発シグナル伝達経路の阻害が含まれます .

生化学分析

Biochemical Properties

Indisetron plays a significant role in biochemical reactions by interacting with serotonin receptors. Specifically, it binds to and inhibits the activity of serotonin 5-HT3 and 5-HT4 receptors . These receptors are involved in the transmission of signals in the central and peripheral nervous systems. By blocking these receptors, this compound prevents the binding of serotonin, thereby reducing nausea and vomiting associated with chemotherapy.

Cellular Effects

This compound affects various types of cells, particularly those in the gastrointestinal tract and the central nervous system. It influences cell function by modulating cell signaling pathways associated with serotonin receptors. This modulation can lead to changes in gene expression and cellular metabolism, ultimately reducing the symptoms of nausea and vomiting .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to serotonin 5-HT3 and 5-HT4 receptors, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that would normally result in nausea and vomiting. Additionally, this compound may influence gene expression by altering the activity of transcription factors associated with these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of serotonin receptors, leading to prolonged antiemetic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces nausea and vomiting without significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and central nervous system depression have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those associated with serotonin metabolism. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of serotonin . By inhibiting serotonin receptors, this compound indirectly affects the levels of serotonin and its metabolites, influencing overall metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation within specific tissues, such as the gastrointestinal tract and the central nervous system, are critical for its therapeutic effects.

Subcellular Localization

This compound’s subcellular localization plays a role in its activity and function. It is primarily localized to the cell membrane, where it interacts with serotonin receptors . Post-translational modifications, such as phosphorylation, may influence this compound’s targeting to specific cellular compartments, enhancing its efficacy in inhibiting serotonin receptor activity.

準備方法

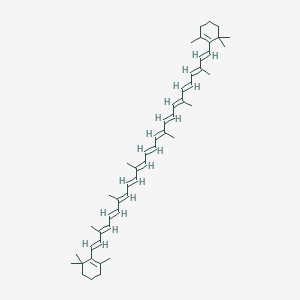

インジセトロンの合成には、インダゾール骨格を含むそのコア構造の形成が含まれます。 合成経路は、通常、3,9-ジメチル-3,9-ジアザビシクロ[3.3.1]ノナンと1H-インダゾール-3-カルボキサミドを特定の条件下で反応させてインジセトロンを得る方法を伴います . 工業的な製造方法では、温度、圧力、触媒の使用を制御するなど、反応条件を最適化して収率と純度を最大限に高めることがよくあります。

化学反応の分析

インジセトロンは、以下を含むさまざまな化学反応を起こします。

酸化: インジセトロンは、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。

還元: 還元反応は、インダゾール骨格上の官能基を変えることができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまなハロゲン化剤などの置換反応が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

類似化合物との比較

インジセトロンは、グラニセトロンやオンダンセトロンなどの他のセロトニン受容体拮抗薬と類似しています。 インジセトロンは、5-HT3および5-HT4受容体の両方に拮抗作用を示すという二重の作用においてユニークです。一方、グラニセトロンとオンダンセトロンは、主に5-HT3受容体のみを標的としています . この二重の作用により、悪心・嘔吐の予防においてより幅広い有効性が得られる可能性があります。

類似化合物

- グラニセトロン

- オンダンセトロン

- トロピセトロン

インジセトロンのユニークな二重受容体拮抗作用は、これらの類似化合物とは異なり、特定の臨床シナリオにおいて治療効果を向上させる可能性があります .

特性

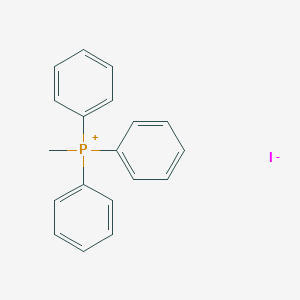

IUPAC Name |

N-[(1R,5S)-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl]-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-21-9-12-7-11(8-13(10-21)22(12)2)18-17(23)16-14-5-3-4-6-15(14)19-20-16/h3-6,11-13H,7-10H2,1-2H3,(H,18,23)(H,19,20)/t11?,12-,13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNNVDILNTUWNS-YHWZYXNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC(CC(C1)N2C)NC(=O)C3=NNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2CC(C[C@@H](C1)N2C)NC(=O)C3=NNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318343 | |

| Record name | Indisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141549-75-9 | |

| Record name | Indisetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141549759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDISETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89RBZ66NVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)

![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)

![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)

![Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate](/img/structure/B127278.png)